molecular formula C14H23BO3 B3034525 (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid CAS No. 182344-15-6

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Cat. No.: B3034525
CAS No.: 182344-15-6
M. Wt: 250.14 g/mol
InChI Key: WFMIGOJEPFFIHE-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C14H23BO3.

Scientific Research Applications

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid has several applications in scientific research:

Safety and Hazards

“(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions of “(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid” research could involve its use as an antioxidant group to modify esters. This kind of esters is useful in many fields, such as lubricating oil and cutting compound, because of two important functions (antioxidant and lubricant) in the same compound .

Mechanism of Action

Target of Action

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom . The reaction conditions are exceptionally mild and tolerant of various functional groups .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The product of the reaction depends on the specific organoboron reagent and the electrophilic organic group used .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction requires an inert atmosphere and room temperature . The compound itself is a solid and is stored under normal shipping temperatures . The efficacy and stability of the compound can be affected by these and other factors, such as the presence of other reagents and the specific conditions of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Comparison with Similar Compounds

Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and applications in cross-coupling reactions. This sets it apart from other similar compounds that may lack this functional group .

Properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMIGOJEPFFIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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